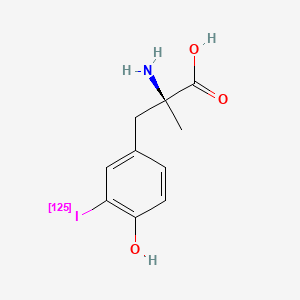

3-Iodo-alpha-methyl-L-tyrosine I-125

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

137034-72-1 |

|---|---|

Molecular Formula |

C10H12INO3 |

Molecular Weight |

319.11 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-(125I)iodanylphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1/i11-2 |

InChI Key |

KPOIUSXAPUHQNA-MFUTYXEOSA-N |

SMILES |

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)[125I])(C(=O)O)N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

Synonyms |

123I-IMT 3-(123I)iodo-L-alpha-methyl tyrosine 3-(125I)iodo-alpha-methyl-L-tyrosine 3-iodo-alpha-methyltyrosine 3-iodo-alpha-methyltyrosine, (DL)-isomer 3-iodo-alpha-methyltyrosine, (L)-isomer 3-iodo-alpha-methyltyrosine, 123I-labeled 3-iodo-alpha-methyltyrosine, 123I-labeled, (L)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (D)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (DL)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (L)-isomer L-3-(123)I-iodo alpha-methyltyrosine L-3-iodo alpha-methyltyrosine |

Origin of Product |

United States |

Radiosynthesis and Radiochemistry of 3 Iodo Alpha Methyl L Tyrosine I 125

Methodologies for Isotopic Labeling with Iodine-125

The primary strategies for labeling peptides and amino acid derivatives like alpha-methyl-L-tyrosine with Iodine-125 involve direct electrophilic iodination of the tyrosine residue. nih.gov This process requires the oxidation of the radioiodide to a more reactive electrophilic species that can then substitute onto the aromatic ring of the tyrosine.

The Chloramine-T (CAT) method is a widely used and effective technique for the radioiodination of various proteins and peptides containing tyrosine residues. revvity.com This oxidative method involves the exposure of the alpha-methyl-L-tyrosine substrate to Chloramine-T in the presence of Sodium Iodide-125 (Na¹²⁵I). revvity.comgropep.com

The mechanism of the Chloramine-T method proceeds through the following steps:

Oxidation of Iodide : Chloramine-T acts as an oxidizing agent, converting the ¹²⁵I⁻ iodide ion into a more electrophilic species, such as I⁺. mdpi.comtaylorandfrancis.com

Electrophilic Aromatic Substitution : The reactive electrophilic iodine then attacks the electron-rich phenol ring of the tyrosine moiety, typically at the ortho position to the hydroxyl group, forming a stable carbon-iodine bond. mdpi.comresearchgate.net

Quenching the Reaction : The reaction is typically quenched after a short period (e.g., 60 seconds) by adding a reducing agent like sodium metabisulfite to stop the iodination process and reduce any remaining oxidizing agents. gropep.commdpi.com

This method is known for its speed and relative simplicity, allowing for the production of high specific activity radiolabeled compounds. taylorandfrancis.com

Electrophilic aromatic substitution is the fundamental reaction mechanism underpinning the direct radioiodination of tyrosine and its derivatives. mdpi.com The tyrosine molecule contains a phenol group that is highly reactive towards electrophilic attack by iodine. mdpi.com The hydroxyl group on the aromatic ring is an activating group, increasing the electron density of the ring and facilitating the substitution reaction.

Beyond the Chloramine-T method, other oxidizing agents can be employed to generate the electrophilic iodine species. One common alternative is the use of Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril). nih.gov Iodogen is a water-insoluble oxidizing agent that can be coated onto the surface of the reaction vessel. revvity.com This solid-phase oxidative method is generally considered milder than the Chloramine-T method because the reaction occurs at the surface of the oxidant, minimizing exposure of the substrate to the harsh oxidizing conditions in the solution. revvity.com This can be advantageous in preventing potential damage to sensitive molecules. nih.gov

The general scheme for electrophilic aromatic substitution in the radioiodination of alpha-methyl-L-tyrosine is as follows:

An oxidizing agent converts Na¹²⁵I to an electrophilic iodine species (¹²⁵I⁺).

The ¹²⁵I⁺ attacks the aromatic ring of the tyrosine derivative.

A proton is lost from the ring, resulting in the formation of 3-[¹²⁵I]iodo-alpha-methyl-L-tyrosine.

Factors Influencing Radiochemical Yield and Purity in Research Synthesis

Several factors can significantly impact the radiochemical yield and purity of [¹²⁵I]IMT during its synthesis for research purposes. Careful control of these parameters is crucial for obtaining a final product with high specific activity and minimal impurities.

Key influencing factors include:

Concentration of the Oxidizing Agent : The amount of Chloramine-T or other oxidizing agents must be carefully optimized. While a sufficient concentration is needed to drive the reaction, excessive amounts can lead to oxidative damage of the amino acid, potentially lowering the yield of the desired product and creating undesirable side products. taylorandfrancis.comnih.gov

Reaction Time : The duration of the iodination reaction is critical. Short reaction times, often in the range of 5 to 10 minutes, are typically employed to maximize the incorporation of the radioiodine while minimizing potential degradation of the peptide or amino acid. mdpi.com

pH of the Reaction Mixture : The pH of the buffered solution plays a significant role. A slightly basic pH (around 7.0–7.5) is generally preferred as it facilitates the electrophilic substitution on the tyrosine ring. mdpi.com Studies have shown that the iodination reaction is strongly catalyzed by hydroxide ions. nih.gov

Purity of Reagents : The quality of the starting materials, including the alpha-methyl-L-tyrosine precursor and the Na¹²⁵I, is paramount. Impurities can interfere with the labeling reaction and complicate the purification process.

Purification Method : Post-labeling purification is essential to separate the radiolabeled product from unreacted iodide, byproducts, and other reactants. Techniques such as high-performance liquid chromatography (HPLC) are often used to achieve high radiochemical purity. acs.org

Table 1: Factors Affecting Radiochemical Yield and Purity of [¹²⁵I]IMT

| Factor | Influence on Yield and Purity | Optimal Conditions |

|---|---|---|

| Oxidizing Agent Concentration | Insufficient amounts lead to low yield; excess can cause oxidative damage. | Optimized for the specific reaction scale. |

| Reaction Time | Longer times may increase yield but also risk degradation of the substrate. | Typically short, from 60 seconds to 10 minutes. gropep.commdpi.com |

| pH | Affects the reactivity of the tyrosine ring and the stability of the substrate. | Slightly basic, around pH 7.0-7.5. mdpi.com |

| Temperature | Higher temperatures can increase reaction rate but also degradation. | Generally performed at room temperature. nih.govmdpi.com |

| Purification | Crucial for removing unreacted ¹²⁵I and impurities. | HPLC is a common method for high purity. acs.org |

Comparative Radiochemistry with Other Iodine Isotopes (I-123, I-131) for Research Applications

While chemically identical, the different isotopes of iodine (I-123, I-125, and I-131) have distinct physical properties that make them suitable for different research applications. acs.org The choice of isotope for labeling alpha-methyl-L-tyrosine depends on the intended use of the resulting radiopharmaceutical.

Iodine-125 (¹²⁵I) : With a long half-life of 59.4 days and emission of low-energy gamma rays and X-rays, ¹²⁵I is not optimal for in vivo imaging with SPECT. nih.gov However, its long half-life makes it ideal for in vitro assays, biodistribution studies, and pharmacokinetic research where the extended timeframe allows for more convenient handling and analysis. nih.govmdpi.com

Iodine-123 (¹²³I) : This isotope has a shorter half-life of 13.2 hours and emits gamma rays with an energy of 159 keV, which is well-suited for SPECT imaging. snmjournals.org Consequently, [¹²³I]IMT is widely used in clinical and preclinical settings for the in vivo imaging of brain tumors and other conditions involving increased amino acid transport. snmjournals.orgresearchgate.net The radiosynthesis of [¹²³I]IMT follows similar principles to that of [¹²⁵I]IMT, though the shorter half-life requires more rapid synthesis and purification.

Iodine-131 (¹³¹I) : Iodine-131 has a half-life of 8.02 days and is both a beta and gamma emitter. nih.govmdpi.com The emission of high-energy beta particles gives it therapeutic potential, making [¹³¹I]-labeled compounds suitable for targeted radiotherapy. acs.org While it can be used for imaging, the high energy of its gamma emissions results in lower image quality compared to ¹²³I.

Table 2: Comparison of Iodine Isotopes for Labeling Alpha-Methyl-L-Tyrosine

| Isotope | Half-Life | Principal Emissions | Primary Research Application |

|---|---|---|---|

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (159 keV) | In vivo SPECT imaging. snmjournals.org |

| Iodine-125 (¹²⁵I) | 59.4 days | X-ray (27 keV), Gamma (35.5 keV) | In vitro assays, biodistribution, and pharmacokinetic studies. nih.govnih.gov |

| Iodine-131 (¹³¹I) | 8.02 days | Beta (606 keV), Gamma (364 keV) | Radiotherapy and, to a lesser extent, imaging. nih.govmdpi.com |

Molecular Transport Mechanisms and Cellular Interactions

Kinetic Analysis of Transport

The interaction between [¹²⁵I]IMT and its primary transporter, LAT1, can be described by established kinetic models, providing insight into the efficiency and specificity of the transport process.

Stereoselectivity of Transport

The transport of [¹²⁵I]IMT via LAT1 is highly stereoselective, showing a strong preference for the L-isomer over the D-isomer. nih.gov This is a characteristic feature of most amino acid transporters, which are adapted to handle the naturally occurring L-amino acids. Research has shown that human LAT1-mediated uptake of [¹²⁵I]IMT is significantly inhibited by the L-isomers of various large neutral amino acids such as cysteine, leucine, isoleucine, phenylalanine, methionine, tyrosine, histidine, tryptophan, and valine. nih.gov While some D-isomers, like those of leucine, phenylalanine, and methionine, showed some reduction in uptake, the transport system was highly stereoselective for the L-isomers of tyrosine, histidine, tryptophan, valine, and isoleucine. nih.gov

Competitive Inhibition Studies of 3-Iodo-alpha-methyl-L-tyrosine I-125 Transport

The uptake of [125I]IMT into cells is a mediated process, primarily facilitated by amino acid transporters. This transport can be competitively inhibited by other molecules that vie for the same transporter binding sites. Such inhibition studies are invaluable for characterizing the transporters involved and understanding the substrate specificity.

Inhibition by Natural L-Amino Acids

The transport of [125I]IMT is significantly influenced by the presence of other naturally occurring amino acids, particularly the large neutral amino acids (LNAAs). This is a strong indicator that [125I]IMT utilizes transporters selective for this class of amino acids, most notably the L-type amino acid transporter 1 (LAT1).

Research conducted on Xenopus laevis oocytes co-expressing human LAT1 (hLAT1) and its ancillary protein 4F2hc has provided detailed insights into these competitive interactions. In these studies, the uptake of [125I]IMT was markedly reduced in the presence of various L-amino acids. The most potent inhibitors were found to be L-isomers of large neutral amino acids with branched or aromatic side chains. For instance, L-leucine, L-phenylalanine, L-tryptophan, L-tyrosine, and L-methionine demonstrated strong inhibition of [125I]IMT uptake. nih.govnih.gov Conversely, small neutral amino acids such as L-alanine, L-serine, and L-threonine exhibited weaker inhibitory effects. nih.govnih.gov Basic and acidic amino acids, including L-lysine, L-arginine, L-glutamic acid, and L-aspartic acid, showed no significant inhibition, further underscoring the selectivity of the transport system for neutral amino acids. nih.govnih.gov

Studies in human colon cancer DLD-1 cells have corroborated these findings, showing that neutral L-amino acids with large, branched, or aromatic side chains are effective inhibitors of [125I]IMT uptake. snmjournals.org The stereoselectivity of the transporter is also a critical factor. While L-isomers are generally strong inhibitors, some D-isomers, such as D-phenylalanine and D-methionine, have also been shown to inhibit [125I]IMT transport, although often to a lesser extent than their L-counterparts. nih.govnih.gov However, for amino acids like tyrosine, histidine, tryptophan, valine, and isoleucine, the transport system exhibits high stereoselectivity for the L-isomer. nih.gov

| Inhibitor (L-isomer) | Relative Inhibition (%) | Inhibitor (D-isomer) | Relative Inhibition (%) |

|---|---|---|---|

| Leucine | ~95% | Leucine | ~90% |

| Phenylalanine | ~95% | Phenylalanine | ~90% |

| Tryptophan | ~95% | Tryptophan | ~20% |

| Tyrosine | ~95% | Tyrosine | ~15% |

| Methionine | ~95% | Methionine | ~90% |

| Isoleucine | ~95% | Isoleucine | ~10% |

| Valine | ~95% | Valine | ~10% |

| Cysteine | ~95% | - | - |

| Histidine | ~95% | Histidine | ~10% |

| Alanine | ~20% | - | - |

| Serine | ~15% | - | - |

| Threonine | ~10% | - | - |

| Asparagine | ~10% | - | - |

| Glutamine | ~10% | - | - |

Data extracted from graphical representations in Shikano et al., Nuclear Medicine and Biology, 2002. nih.govnih.gov The experiments were performed in Xenopus laevis oocytes expressing hLAT1, with inhibitor concentrations of 3 mM.

Effects of Amino Acid Analogues and Drugs on Transport

The transport of [125I]IMT is also susceptible to inhibition by a variety of amino acid analogues and drugs, which provides further characterization of the transporter's binding pocket and has implications for potential drug interactions. In DLD-1 colon cancer cells, several tyrosine and tryptophan analogues have been shown to be potent inhibitors of [125I]IMT uptake. snmjournals.org

Notably, L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor to the neurotransmitter dopamine, strongly inhibits [125I]IMT transport. snmjournals.org This is consistent with the understanding that L-DOPA is a well-known substrate for the LAT1 transporter. Other compounds that demonstrate significant inhibition include DL-threo-β-(3,4-dihydroxyphenyl)serine (DOPS) and 4-[bis(2-chloroethyl)amino]-L-phenylalanine. snmjournals.org In contrast, some modifications to the amino acid structure can dramatically reduce inhibitory capacity. For instance, L-tyrosine methyl ester and the muscle relaxant R(+)/S(-)-baclofen are only weak inhibitors of [125I]IMT uptake. snmjournals.org This suggests that a free carboxyl group is important for efficient binding to the transporter.

| Inhibitor | Relative Inhibition |

|---|---|

| L-3,4-dihydroxyphenylalanine (L-DOPA) | Strong |

| DL-threo-β-(3,4-dihydroxyphenyl)serine (DOPS) | Strong |

| 4-[bis(2-chloroethyl)amino]-L-phenylalanine | Strong |

| 1-(aminomethyl)-cyclohexaneacetic acid | Strong |

| L-Tyrosine methyl ester | Weak |

| R(+)/S(-)-Baclofen | Weak |

Data based on findings from Shikano et al., Nuclear Medicine and Biology, 2011. snmjournals.org "Strong" and "weak" are qualitative descriptors from the study. Experiments were performed in DLD-1 colon cancer cells with a 1 mM concentration of the inhibitor.

Influence of Extracellular Amino Acid Concentration on Uptake

The concentration of amino acids in the extracellular environment plays a pivotal role in modulating the uptake of [125I]IMT. This relationship is a fundamental characteristic of carrier-mediated transport systems, which are saturable. The transport of [125I]IMT has been shown to follow Michaelis-Menten kinetics, a hallmark of enzyme-like transport processes. In DLD-1 colon cancer cells, the uptake of [125I]IMT in a sodium-free buffer exhibited a Michaelis constant (Km) of 78 µM and a maximum transport velocity (Vmax) of 333 pmol/106 cells per minute. snmjournals.org The Km value represents the substrate concentration at which the transport rate is half of the Vmax, providing a measure of the transporter's affinity for [125I]IMT. A lower Km value signifies a higher affinity.

Furthermore, the LAT1 transporter, a primary conduit for [125I]IMT, functions as an obligatory exchanger. This means that it typically transports one amino acid into the cell while simultaneously transporting another out of the cell. This exchange mechanism is profoundly influenced by the extracellular amino acid concentrations. It has been demonstrated that the presence of an extracellular substrate can stimulate the efflux of an intracellular substrate, a phenomenon known as trans-stimulation. Specifically, the application of extracellular L-leucine has been shown to induce the efflux of pre-loaded [125I]IMT from cells expressing hLAT1. nih.gov This indicates that an abundance of extracellular L-leucine can effectively drive the exchange process, leading to the release of intracellular [125I]IMT.

Conversely, certain amino acid derivatives can enhance the uptake of [125I]IMT. Studies in Chinese hamster ovary (CHO-K1) cells have shown that co-administration of L-tyrosine ethyl or methyl esters with [125I]IMT leads to a significant enhancement of its uptake. This is attributed to the esters being transported into the cell and then hydrolyzed, increasing the intracellular concentration of L-tyrosine, which then drives the exchange and subsequent uptake of extracellular [125I]IMT via LAT1.

Preclinical Pharmacokinetics and Biodistribution Studies

In Vivo Distribution in Animal Models

Preclinical studies in rodent models have been instrumental in elucidating the in vivo biodistribution of ¹²⁵I-IMT. These investigations have provided a foundational understanding of how the compound is taken up and retained in various tissues, both healthy and cancerous.

Organ-Specific Uptake and Retention in Non-Tumor Tissues

Following intravenous administration in animal models, ¹²⁵I-IMT exhibits a distinct pattern of distribution among non-tumor tissues. A notable characteristic is its rapid renal elimination. kanazawa-u.ac.jp Studies in mice have shown significant accumulation of ¹²⁵I-IMT in the renal cortex, indicating that the kidneys are a primary route of excretion. kanazawa-u.ac.jp In experimental rat models, while the tracer is distributed to various organs, its retention in normal brain tissue is relatively poor. nih.gov This low retention in the brain is a key feature, as it enhances the contrast for detecting brain tumors. nih.gov The uptake in skeletal muscle has also been observed to be minimal. nih.gov

Tumor-Specific Accumulation in Experimental Models

A crucial aspect of ¹²⁵I-IMT is its propensity to accumulate in tumor tissues. In experimental rat tumors, maximum tumor uptake was observed as early as 15 minutes post-injection. nih.gov This rapid accumulation is attributed to the increased amino acid transport characteristic of malignant cells. nih.govsnmjournals.org Studies using mice implanted with colon cancer DLD-1 cells have demonstrated high tumor accumulation of ¹²⁵I-IMT. nih.gov Autoradiography has shown good penetration of the tracer even in poorly vascularized regions of tumors. nih.gov The uptake of ¹²⁵I-IMT has been observed in various experimental tumor models, including those of non-small cell lung cancer. snmjournals.orgnih.gov

Factors Influencing Biodistribution

The biodistribution of ¹²⁵I-IMT is influenced by several physiological factors. Blood flow plays a significant role in the delivery of the tracer to tissues. nih.gov Research in experimental rat tumors has suggested that ¹²⁵I-IMT uptake is more strongly influenced by blood flow than by cell proliferation. nih.gov Furthermore, competition with other large neutral amino acids can affect its uptake. For instance, preloading with phenylalanine was found to substantially reduce the uptake of ¹²⁵I-IMT in the brain, with a lesser effect observed in tumors. nih.gov The use of organic anion transporter inhibitors, such as probenecid, has been shown to reduce renal elimination and consequently lead to higher tumor accumulation in mice with colon cancer xenografts. kanazawa-u.ac.jpnih.gov The intratumoral distribution appears to be primarily governed by diffusion. nih.gov

Cellular Uptake and Retention in Various Cell Lines

To understand the mechanisms underlying its in vivo biodistribution, the uptake and retention of ¹²⁵I-IMT have been extensively studied in various cell lines, both cancerous and non-cancerous. These in vitro studies have provided valuable insights into the specific transporters involved in its cellular entry.

Cancer Cell Lines

The uptake of ¹²⁵I-IMT has been investigated in a range of cancer cell lines, revealing a common mechanism of transport.

Glioma: In human glioma cell lines, the transport of ¹²⁵I-IMT is predominantly mediated by the L-type amino acid transport system (System L). nih.gov The uptake is dependent on the proliferation rate of the glioma cells, with rapidly proliferating cells showing higher uptake. nih.govsigmaaldrich.com

Colon Cancer: Studies with the human colon cancer cell line DLD-1 have shown that ¹²⁵I-IMT uptake is primarily mediated by the Na+-independent System L, specifically the L-type amino acid transporter 1 (LAT1). kanazawa-u.ac.jpnih.gov The uptake follows Michaelis-Menten kinetics. kanazawa-u.ac.jpnih.gov

Rhabdomyosarcoma and Ewing's Sarcoma: While specific data for rhabdomyosarcoma is limited, studies in Ewing's sarcoma cell lines have characterized the transport of ¹²⁵I-IMT. nih.gov

Myeloma: Research has indicated that System T, in addition to System L, may also mediate the transport of ¹²⁵I-IMT into human myeloma cells. kanazawa-u.ac.jp

Lung Cancer: In human small-cell lung cancer cells (GLC4), the uptake of ¹²⁵I-IMT is very rapid, reaching a plateau within 5 minutes. nih.gov Over 90% of the uptake is attributed to amino acid transport activity, with System L being the most important. nih.gov

Pancreatic Carcinoma: Although specific studies on pancreatic carcinoma cell lines were not detailed in the provided results, the general mechanism of uptake via amino acid transporters is expected to be similar.

Interactive Data Table: ¹²⁵I-IMT Uptake Kinetics in Cancer Cell Lines

| Cell Line | Cancer Type | Primary Transporter(s) | Km (µM) | Vmax (pmol/10⁶ cells/min) | Key Findings |

| DLD-1 | Colon Cancer | LAT1 (System L) | 78 | 333 | Uptake is primarily Na+-independent. kanazawa-u.ac.jpnih.gov |

| 86HG-39 | Glioma | System L | - | - | Uptake is dependent on cell proliferation rate. nih.gov |

| GLC4 | Small-Cell Lung Cancer | System L | - | - | Rapid uptake, reaching a plateau in 5 minutes. nih.gov |

Non-Cancer Cell Lines

To differentiate between tumor-specific and general cellular uptake, ¹²⁵I-IMT has also been studied in non-cancerous cell lines.

Kidney Epithelial Cells: The uptake of ¹²⁵I-IMT in the kidney is mediated by both organic anion transporters and amino acid transporters. nih.gov Specifically, different segments of the renal tubules utilize different transporters for its accumulation. nih.gov

Xenopus Oocytes: Studies using Xenopus laevis oocytes co-expressing human L-type amino acid transporters have been crucial in dissecting the specific transporters involved. These studies have shown that human LAT1 mediates the transport of ¹²⁵I-IMT with high affinity, and its transport is selective for LAT1 over LAT2. nih.govsnmjournals.org

Blood-Brain Barrier Carrier Function Research

The transport of therapeutic and diagnostic agents across the blood-brain barrier (BBB) is a critical area of research, particularly for neurological disorders. The radiolabeled amino acid analog, 3-Iodo-alpha-methyl-L-tyrosine I-125 (¹²⁵I-AMT), serves as a valuable tool in these investigations due to its transport via the L-type amino acid transporter 1 (LAT1), a key carrier system at the BBB. nih.govnih.gov

Evaluation of Transport Across the Blood-Brain Barrier in Animal Models

Preclinical studies in animal models, primarily rats, have been instrumental in elucidating the mechanisms and kinetics of ¹²⁵I-AMT transport across the BBB. These investigations have consistently shown that ¹²⁵I-AMT crosses the BBB, with its uptake being a competitive process.

In experimental rat tumors, the uptake of ¹²⁵I-AMT has been compared with blood flow and tumor growth rate. nih.gov Preliminary studies in rats with HSN tumors demonstrated that the maximum tumor uptake of ¹²⁵I-AMT occurred 15 minutes after injection. nih.gov Notably, a more favorable tumor-to-brain ratio was observed at 24 hours, which is attributed to the relatively poor retention of the compound in normal brain tissue. nih.gov Further research has indicated that the uptake of ¹²⁵I-AMT in the brain can be significantly reduced by competition with other large neutral amino acids, such as phenylalanine, underscoring the role of a shared transport system. nih.gov

Kinetic studies have further characterized this transport process. In Xenopus laevis oocytes expressing human LAT1, the transport of ¹²⁵I-AMT followed Michaelis-Menten kinetics, with a determined Km value of 22.6 ± 4.1 μM. nih.gov This indicates a high affinity of ¹²⁵I-AMT for the LAT1 transporter. The introduction of the hydrophobic iodine atom into the benzene (B151609) ring of tyrosine appears to enhance the affinity for the transporter. kanazawa-u.ac.jp

The following table summarizes the kinetic parameters of ¹²⁵I-AMT and related compounds for the human L-type amino acid transporter 1 (hLAT1).

| Compound | Km Value (μM) |

| 3-Iodo-alpha-methyl-L-tyrosine (IMT) | 22.6 ± 4.1 |

| Tyrosine | 29.0 ± 5.1 |

| 3-Iodo-L-tyrosine (3-I-Tyr) | 12.6 ± 6.1 |

Data sourced from a study on the transport of 3-[¹²⁵I]iodo-alpha-methyl-L-tyrosine via human L-type amino acid transporter 1. nih.gov

Influence of Pathological Conditions (e.g., Ischemia) on Carrier Function

The integrity and function of the blood-brain barrier can be significantly altered under pathological conditions such as cerebral ischemia. Research using animal models has demonstrated that ischemia has a complex and region-specific impact on the transport of ¹²⁵I-AMT across the BBB.

A key study investigated the effects of transient global ischemia on ¹²⁵I-AMT uptake in rats using quantitative autoradiography. nih.gov In this model, animals were subjected to 30 minutes of four-vessel occlusion followed by varying periods of reperfusion. The results revealed distinct patterns of change in amino acid transport depending on the brain region and the time elapsed after the ischemic event. nih.gov

Specifically, in certain brain regions, there was a significant decrease in ¹²⁵I-AMT uptake at later time points post-reperfusion. For instance, the substantia nigra, striatum, and ventral tegmental area showed significantly lower uptake at 6, 24, 48, and 72 hours after ischemia. nih.gov Conversely, other regions, namely the cortex and thalamus, exhibited a significant increase in ¹²⁵I-AMT uptake at earlier time points (3 and 6 hours post-reperfusion). nih.gov These findings suggest that transient global ischemia can lead to both suppression and acceleration of amino acid transport, depending on the specific brain area. nih.gov The study highlighted that the influence of ischemia was most pronounced in brain sites responsible for catecholamine synthesis. nih.gov

The table below details the regional changes in ¹²⁵I-AMT uptake following transient global ischemia in a rat model.

| Brain Region | Time Post-Reperfusion | Change in ¹²⁵I-AMT Uptake |

| Substantia Nigra | 6, 24, 48, 72 hours | Significantly Lower |

| Striatum | 6, 24, 48, 72 hours | Significantly Lower |

| Ventral Tegmental Area | 6, 24, 48, 72 hours | Significantly Lower |

| Cortex | 3, 6 hours | Significantly Higher |

| Thalamus | 3, 6 hours | Significantly Higher |

Data derived from a quantitative autoradiographic study using 3-[¹²⁵I]iodo-alpha-methyl-L-tyrosine in rats following transient global ischemia. nih.gov

This differential effect of ischemia on ¹²⁵I-AMT transport underscores the complex pathophysiological changes that occur in the brain following an ischemic insult, which can have significant implications for the delivery and efficacy of therapeutic agents targeting the central nervous system.

Advanced Research Methodologies Utilizing 3 Iodo Alpha Methyl L Tyrosine I 125

In Vitro and Ex Vivo Autoradiography Techniques

Autoradiography with [¹²⁵I]IMT provides high-resolution visualization of the tracer's distribution within tissue sections, offering detailed insights into its uptake at a microscopic level. This technique is invaluable for studying the heterogeneity of amino acid transport within tumors and surrounding tissues.

Ex vivo autoradiography studies in experimental rat tumors have demonstrated the distribution of [¹²⁵I]IMT. In these models, maximum tumor uptake was observed at 15 minutes post-injection. nih.gov Quantitative autoradiography revealed that [¹²⁵I]IMT uptake was homogeneous throughout the tumor, showing good penetration even in regions with poor vascularization. nih.gov Furthermore, a reduction in tumor growth, induced by withdrawing estrogen support in a hormone-dependent tumor model, corresponded with a decrease in [¹²⁵I]IMT uptake from 1.7% to 1.0% of the injected dose per gram. nih.gov

In another study involving mice with implanted DLD-1 colon cancer cells, ex vivo autoradiography was performed at 5, 15, and 30 minutes after the injection of [¹²⁵I]IMT. nih.gov This research also utilized autoradiography to examine the effects of various inhibitors on tracer accumulation in the kidneys, identifying distinct transport mechanisms in different segments of the renal tubules. nih.gov For instance, the administration of p-aminohippurate (B12120003) (PAH) and 2-amino-bicyclo nih.govnih.govnih.govheptane-2-carboxylic acid (BCH) resulted in reduced renal accumulation in specific tubule regions. nih.gov

Small Animal Imaging Research (SPECT/PET in Preclinical Settings)

[¹²⁵I]IMT is utilized in preclinical research with single-photon emission computed tomography (SPECT) to non-invasively monitor its biodistribution in small laboratory animals, such as mice and rats. wikipedia.org Preclinical SPECT systems offer sub-millimeter resolution, which is a significant advantage over clinical SPECT scanners. wikipedia.org This high resolution allows for detailed visualization of tracer accumulation in small structures and tumors. wikipedia.org

While the user requested information on [¹²⁵I]IMT, it is important to note that for SPECT imaging, its isomer [¹²³I]IMT is more commonly used due to its more favorable gamma energy for imaging. nih.govresearchgate.net However, [¹²⁵I]IMT is a key radionuclide for preclinical SPECT studies and plays a significant role in translational research. wikipedia.org Studies have compared [¹²³I]IMT with other tracers, such as p-[¹²³I]-iodo-L-phenylalanine (IPA), for SPECT imaging of gliomas, concluding that IMT should be preferred for the delineation of low-grade gliomas. researchgate.net

The primary distinction between SPECT and positron emission tomography (PET) lies in the radioisotopes used; SPECT tracers emit single gamma photons, whereas PET tracers emit positrons. wikipedia.org Preclinical imaging centers often house trimodality PET/SPECT/CT systems, allowing for sequential imaging and a high degree of image registration, providing both functional data from SPECT/PET and anatomical context from CT. stonybrookmedicine.edu

Molecular Biology Techniques for Transporter Expression Analysis (e.g., Real-time PCR)

To correlate transport activity with the expression of specific transporter proteins, molecular biology techniques are employed. Real-time polymerase chain reaction (PCR) is a key method used to quantify the mRNA levels of amino acid transporters in the cell models under investigation.

In studies with the DLD-1 colon cancer cell line, real-time PCR was used to examine the expression of various neutral amino acid transporters. nih.gov The results showed strong expression of system L components (4F2hc, LAT1, and LAT2), as well as transporters from system A (ATA1, ATA2) and system ASC (ASCT1). nih.gov This molecular evidence supports the functional data indicating that system L is the primary mediator of [¹²⁵I]IMT uptake in these cells. nih.gov

Similarly, the expression of the 4F2 antigen, a component of the system L transporter, has been shown to be dependent on the proliferation rate of human glioma cells and significantly correlates with system L-mediated transport of IMT. nih.gov These molecular analyses provide a crucial link between the observed transport phenomena and the underlying genetic and protein expression profiles of the cells.

Comparative Research with Other Amino Acid Radiotracers

Comparison with Non-Iodinated Tyrosine Analogues (e.g., [¹⁸F]FET, [¹⁸F]FAMT) in Preclinical Studies

Preclinical investigations have benchmarked 3-Iodo-alpha-methyl-L-tyrosine (IMT) against non-iodinated, fluorine-18 (B77423) labeled tyrosine analogues such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) and L-3-[¹⁸F]fluoro-alpha-methyl-tyrosine ([¹⁸F]FAMT). These comparisons are crucial as they pit a SPECT tracer (IMT, typically labeled with ¹²³I for clinical SPECT) against PET tracers, which generally offer higher resolution.

In a direct comparison in patients with brain tumors, the tumor-to-brain ratio (TBR) of [¹⁸F]FET PET was found to be significantly higher than that of [¹²³I]IMT SPECT (2.0 ± 0.9 vs. 1.5 ± 0.5, respectively). nih.gov Despite the lower contrast of [¹²³I]IMT, the uptake of both tracers in cerebral tumors showed a very strong and significant correlation. nih.gov This suggests that the extensive clinical experience gathered with [¹²³I]IMT could be largely applicable to [¹⁸F]FET. nih.gov However, [¹⁸F]FET demonstrated superior performance in the visual discrimination of anatomical structures. nih.govresearchgate.net Extracerebrally, significant differences were noted, with [¹⁸F]FET showing much higher uptake in muscle and blood pool compared to [¹²³I]IMT. nih.govresearchgate.net

[¹⁸F]FAMT was developed as a PET alternative based on the success of [¹²³I]IMT for SPECT imaging. mdpi.com Preclinical studies in mice bearing human cancer cell lines highlighted [¹⁸F]FAMT's favorable tumor-to-background contrast, with tumor-to-blood ratios greater than 1.6 and tumor-to-muscle ratios exceeding 2.8, which were maintained for up to two hours post-injection. mdpi.com In a study using mice with LS180 human rectal cancer xenografts, [¹⁸F]FAMT showed peak tumor uptake at 60 minutes post-injection, with tumor-to-blood and tumor-to-muscle ratios ranging from 1.60 to 2.94 and 2.79 to 3.25, respectively, over a 120-minute period. nih.gov While direct, side-by-side preclinical studies with IMT under the same conditions are not extensively detailed in the reviewed literature, the data for [¹⁸F]FAMT indicates its strong potential for clear tumor delineation. mdpi.comnih.gov

| Radiotracer | Modality | Mean Tumor-to-Brain Ratio (TBR) | Key Preclinical Findings |

| 3-Iodo-alpha-methyl-L-tyrosine (as ¹²³I-IMT) | SPECT | 1.5 ± 0.5 | Strong correlation of tumor uptake with [¹⁸F]FET; lower muscle and blood pool uptake. nih.gov |

| [¹⁸F]FET | PET | 2.0 ± 0.9 | Superior tumor-to-brain contrast and anatomical discrimination compared to ¹²³I-IMT. nih.govresearchgate.net |

| [¹⁸F]FAMT | PET | Not directly compared with IMT TBR | Favorable tumor-to-blood (>1.6) and tumor-to-muscle (>2.8) ratios in rodent models. mdpi.comnih.gov |

Comparative Analysis of Transport Mechanisms with Other Radiolabeled Amino Acids

The efficacy of amino acid radiotracers is intrinsically linked to their interaction with cellular transport systems. The primary transporter for many of these tracers, including IMT, is the L-type amino acid transporter 1 (LAT1), which is frequently overexpressed in cancer cells.

Studies have firmly established that the transport of IMT is predominantly mediated by the sodium-independent system L. nih.govnih.gov In human glioma cells, the uptake of IMT is strongly inhibited by 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a classic inhibitor of system L, confirming this pathway's dominance. nih.gov Research using Xenopus oocytes expressing human transporters has further specified that IMT is a substrate for LAT1, but not for the non-cancer-associated isoform LAT2. snmjournals.org This selectivity is a key feature shared with other α-methylated amino acids. snmjournals.org

A comparative in vitro study demonstrated that IMT, along with [¹⁸F]FAMT and other α-methylated tyrosine analogs, are well-transported by LAT1 but not by LAT2. snmjournals.org In contrast, amino acid tracers without the α-methyl group, such as O-(2-fluoroethyl)-L-tyrosine (the non-radioactive version of [¹⁸F]FET), are transported by both LAT1 and LAT2. snmjournals.org This suggests that the α-methyl group is a critical determinant for LAT1 selectivity. snmjournals.org This selectivity is advantageous for tumor-specific imaging, as LAT1 is highly upregulated in tumors, while LAT2 is more commonly found in normal tissues. snmjournals.org

The uptake of both IMT and L-[methyl-³H]-methionine ([³H]MET) in human glioma cells is dominated by a BCH-sensitive transport system, indicating a shared reliance on system L. nih.gov However, a minor sodium-dependent transport component was observed for [³H]MET that was absent for IMT. nih.gov This high degree of similarity in transport mechanisms underscores the clinical equivalence observed between IMT SPECT and ¹¹C-MET PET for evaluating gliomas. nih.gov

| Radiotracer | Primary Transporter(s) | Selectivity | Key Transport Characteristics |

| 3-Iodo-alpha-methyl-L-tyrosine | LAT1 (System L) | Selective for LAT1 over LAT2. snmjournals.org | Transport is Na+-independent and strongly inhibited by BCH. nih.gov |

| [¹⁸F]FET | LAT1 and LAT2 | Non-selective | Transported by both cancer-associated (LAT1) and non-cancer (LAT2) isoforms. snmjournals.org |

| [¹⁸F]FAMT | LAT1 (System L) | Highly selective for LAT1 over LAT2. snmjournals.orgnih.gov | The α-methyl group confers high LAT1 specificity. snmjournals.org |

| [³H]MET / [¹¹C]MET | System L, other transporters | Broad | Transport is mainly via System L, but also shows minor Na+-dependent uptake. nih.gov |

Assessment of Metabolic Stability in Preclinical Contexts

A critical advantage of artificial amino acids like 3-Iodo-alpha-methyl-L-tyrosine is their metabolic stability. The presence of the α-methyl group prevents the molecule from being a substrate for peptide bond formation or further catabolism.

Preclinical animal experiments have confirmed that IMT accumulates in tissue as the intact tracer and is not incorporated into proteins. nih.gov This metabolic inertness is a significant benefit, as it means the detected radioactivity signal directly reflects amino acid transport activity rather than being confounded by incorporation into a larger protein pool. This simplifies kinetic modeling and enhances the clarity of the resulting image.

Similarly, [¹⁸F]FAMT is not metabolized intracellularly due to its α-methyl group. mdpi.com This stability contributes to its low background accumulation in organs like the pancreas and liver, thereby improving tumor-to-background contrast. mdpi.com In contrast, natural amino acids like L-[1-¹¹C]tyrosine are incorporated into proteins, which complicates the interpretation of the PET signal as it reflects not just transport but also the rate of protein synthesis.

The high in vivo stability of these α-methylated analogs means that the tracer remains in the cell after transport, providing a sustained signal from the target tissue. This characteristic, combined with their specific transport mechanisms, makes them powerful tools for visualizing tumor-related increases in amino acid transport.

Future Research Directions and Research Gaps

Elucidation of Broader Transport System Involvement

Current research has firmly established that the primary mechanism for 3-Iodo-alpha-methyl-L-tyrosine uptake into tumor cells is the L-type amino acid transporter 1 (LAT1), a component of the Na+-independent system L. nih.govrug.nlnih.govnih.gov Studies in human glioma cells, small-cell lung cancer cells, and colon cancer cells consistently demonstrate that the transport of IMT is dominated by a 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH)-sensitive mechanism, which is characteristic of system L. nih.gov In fact, inhibition by BCH can reduce IMT uptake by as much as 90%-98% in glioma cells. nih.gov The affinity of IMT for the human LAT1 transporter (hLAT1) is even higher than that of its natural parent compound, tyrosine, with a Michaelis-Menten constant (Km) of 22.6 +/- 4.1 μM. nih.gov

However, the reliance on LAT1 as the principal transporter represents a significant knowledge gap. The broader involvement of other transport systems in the uptake and clearance of IMT, particularly in non-target tissues, is not fully understood. For instance, research has indicated that in addition to amino acid transporters, organic anion transporters are involved in the renal uptake of IMT. nih.gov This suggests that a more complex interplay of transporters governs the biodistribution of this tracer.

Future research should focus on systematically identifying and characterizing the roles of other transporters. This could involve screening a wider array of transporter inhibitors and utilizing cell lines with known transporter expression profiles. A critical research gap is the lack of comprehensive studies on the involvement of other amino acid transport systems such as System A (Na+-dependent) and System ASC, although some studies have suggested their roles are minor compared to System L. nih.govnih.gov A deeper understanding of these alternative transport pathways is crucial for optimizing tumor-to-background ratios in imaging and for developing more specific tracers.

Table 1: Documented Transporter Interaction with 3-Iodo-alpha-methyl-L-tyrosine

| Transporter System | Role in IMT Transport | Key Findings |

|---|---|---|

| System L (LAT1) | Primary uptake mechanism in tumor cells | Accounts for over 90% of uptake in several cancer cell lines. rug.nlnih.gov IMT shows high affinity for hLAT1. nih.gov |

| Organic Anion Transporters | Involved in renal uptake | Contributes to the clearance of IMT through the kidneys. nih.gov |

| System A | Minimal to no involvement | Studies have shown no significant effect of System A inhibitors on IMT uptake. nih.gov |

| System ASC | Minimal to no involvement | Generally not considered a significant pathway for IMT uptake. nih.gov |

Development of Novel Analogues for Enhanced Selectivity in Research Models

The development of novel analogues of IMT presents a promising avenue for enhancing selectivity and specificity in preclinical research. While IMT has proven useful, its uptake is not exclusive to tumor cells, and its transport via the widely expressed LAT1 can lead to background signal. Research into the structure-activity relationships of compounds that inhibit IMT uptake has provided a foundation for designing new tracers. researchgate.net

Studies have shown that various tyrosine and tryptophan analogues can strongly inhibit the uptake of IMT, indicating that the transporter can accommodate a range of substrates. researchgate.net This provides an opportunity to synthesize novel IMT analogues with modifications to the alpha-methyl group, the amino group, or the aromatic ring. The goal of such modifications would be to increase affinity for tumor-specific transporter isoforms or to exploit unique metabolic pathways within cancer cells.

A significant research gap is the limited exploration of IMT analogues designed to target transporters other than LAT1 that may be overexpressed in specific cancer types. Furthermore, there is a need for analogues with altered pharmacokinetic properties, such as faster clearance from non-target tissues, which would improve imaging contrast. The development of D-isomers of radiolabeled amino acids, for example, has shown potential for tumor-selective imaging with low accumulation in non-target organs. researchgate.net

Table 2: Inhibitory Effects of Amino Acids and Analogues on [¹²⁵I]IMT Uptake

| Inhibitor Class | Examples | Effect on IMT Uptake |

|---|---|---|

| L-Amino Acids | Leu, Phe, Met, Tyr, Trp | Strong inhibition of LAT1-mediated uptake. nih.gov |

| Tyrosine Analogues | 3,4-dihydroxy-L-phenylalanine (L-DOPA) | Strong inhibition. researchgate.net |

| Tryptophan Analogues | N/A | Strong inhibition. researchgate.net |

| Phenylalanine Analogues | p-halogeno-L-phenylalanines | Strong inhibition. researchgate.net |

Integration with Advanced Preclinical Imaging Modalities

Currently, the iodine-123 labeled version of IMT is primarily used with Single Photon Emission Computed Tomography (SPECT). epistemonikos.orgsnmjournals.orgnih.gov While effective, SPECT has limitations in terms of spatial resolution and sensitivity compared to Positron Emission Tomography (PET). A significant area for future research is the integration of IMT, or novel analogues labeled with positron-emitting radionuclides, with more advanced preclinical imaging modalities.

The development of a fluorine-18 (B77423) or carbon-11 labeled version of an IMT analogue would allow for PET imaging, which offers superior image quality. This would enable more precise quantification of tracer uptake and better delineation of small tumors in preclinical models. Furthermore, the combination of PET with Magnetic Resonance Imaging (MRI) or Computed Tomography (CT) in hybrid imaging systems can provide synergistic information, correlating the high metabolic activity detected by the radiotracer with detailed anatomical information.

A major research gap is the lack of studies utilizing I-125 IMT in advanced multimodal imaging platforms in preclinical settings. While I-125 is not a positron emitter and therefore not suitable for PET, its long half-life makes it suitable for longitudinal autoradiography studies that can be correlated with other imaging modalities. Future research should explore the use of I-125 IMT in conjunction with high-resolution MRI or other advanced imaging techniques to better understand the relationship between amino acid transport and tumor microenvironment characteristics, such as vascularity and cellularity, in animal models of cancer.

Q & A

Q. Advanced: How can chemisorption properties of I-125 be leveraged to improve radiolabeling efficiency in nanoparticle-based delivery systems?

Methodological Answer: Gold nanoparticles (AuNPs) functionalized with thiol-containing linkers (e.g., cysteine residues) enable stable I-125 chemisorption via iodine-gold interactions. Optimize nanoparticle size (10–50 nm) and surface charge (zeta potential > ±20 mV) to enhance cellular uptake. Quantify labeling efficiency using gamma counting and validate stability via challenge assays with competing anions (e.g., NaCl) .

Basic: What experimental models are suitable for studying the transport mechanisms of 3-Iodo-alpha-methyl-L-tyrosine I-125 in tumor cells?

Methodological Answer:

Use in vitro models such as Chinese hamster ovary (CHO) cells transfected with human LAT1 (L-type amino acid transporter 1). Perform competitive inhibition assays with excess non-radioactive tyrosine or phenylalanine to confirm LAT1 specificity. Quantify uptake via gamma spectrometry and normalize to protein content .

Q. Advanced: How can genetic knockdown of LAT1 or other amino acid transporters refine mechanistic studies?

Methodological Answer: Employ siRNA or CRISPR-Cas9 to silence LAT1 in tumor cell lines (e.g., U87 glioblastoma). Compare uptake kinetics (Km and Vmax) between wild-type and knockdown cells using Michaelis-Menten analysis. Validate results with Western blotting or immunofluorescence to confirm transporter expression .

Basic: What quantification techniques are recommended for tracking I-125 in biodistribution studies?

Methodological Answer:

Use gamma scintillation counting for ex vivo tissue samples. Calibrate the detector with I-125 standards and correct for decay (half-life: 59.4 days). For in vivo imaging, employ micro-SPECT/CT with collimators optimized for 27–35 keV gamma photons .

Q. Advanced: How can autoradiography complement gamma counting in resolving spatial distribution in heterogeneous tumors?

Methodological Answer: Section frozen tumor tissues at 20 µm thickness and expose to phosphor imaging plates for 48–72 hours. Quantify signal intensity using image analysis software (e.g., ImageJ) and correlate with histopathology (H&E staining) to map tracer distribution in necrotic vs. viable regions .

Basic: What controls are essential in designing animal studies to evaluate tumor specificity?

Methodological Answer:

Include (1) blocking groups (e.g., excess non-radioactive tyrosine), (2) negative control tumors (LAT1-negative cell lines), and (3) non-tumor-bearing animals to assess background uptake. Sacrifice cohorts at multiple time points (e.g., 1, 4, 24 hours) to profile pharmacokinetics .

Q. Advanced: How can multimodal imaging (e.g., PET/MRI) enhance validation of I-125 tracer uptake in preclinical models?

Methodological Answer: Co-administer this compound with MRI contrast agents (e.g., Gd-DOTA) or fluorescent probes. Coregister SPECT and MRI datasets to correlate tracer uptake with tumor vascularity or hypoxia. Use voxel-based analysis to quantify spatial overlap .

Basic: How should researchers address discrepancies in reported uptake values across studies?

Methodological Answer:

Standardize protocols for cell culture conditions (e.g., serum starvation prior to uptake assays) and normalize data to intracellular protein content. Perform meta-analysis using PRISMA guidelines to identify confounding variables (e.g., differences in tumor models or injection doses) .

Q. Advanced: What statistical approaches resolve contradictions in transporter affinity measurements?

Methodological Answer: Apply mixed-effects modeling to account for inter-study variability. Validate kinetic parameters (Km) using orthogonal methods like surface plasmon resonance (SPR) to measure binding affinity directly .

Basic: What are the recommended storage conditions to maintain I-125 tracer stability?

Methodological Answer:

Store lyophilized this compound at –20°C in lead-shielded containers. Reconstitute with ethanol or PBS (pH 7.4) and use within 48 hours to minimize radiolysis. Regularly test radiochemical purity via TLC (silica gel, methanol:water 85:15) .

Q. Advanced: How can accelerated stability studies predict long-term degradation products?

Methodological Answer: Incubate tracer solutions at 40°C for 72 hours and analyze degradation pathways using LC-MS. Identify major byproducts (e.g., deiodinated metabolites) and optimize formulation with stabilizers like ascorbic acid (0.1% w/v) .

Basic: How to design competitive inhibition studies to assess transporter specificity?

Methodological Answer:

Pre-incubate cells with 10 mM concentrations of competing amino acids (e.g., leucine, phenylalanine) for 30 minutes before adding the tracer. Calculate percentage inhibition of uptake relative to controls without competitors .

Q. Advanced: What kinetic models best describe transporter competition in heterogeneous tumor microenvironments?

Methodological Answer: Use a two-compartment model with time-dependent inhibition constants. Fit data to the Cheng-Prusoff equation to estimate Ki values under varying substrate concentrations .

Basic: What assays evaluate the cytotoxicity of I-125-labeled compounds in vitro?

Methodological Answer:

Perform MTT or resazurin assays at 24–72 hours post-exposure. Include non-radioactive analogs to distinguish radiation-induced toxicity from chemical effects. Dose-response curves should cover 0.1–100 µCi/mL .

Q. Advanced: How can clonogenic assays quantify long-term radiotoxicity in stem-like tumor cells?

Methodological Answer: Irradiate cells with I-125 tracer (0.5–2 Gy equivalent) and culture for 10–14 days. Stain colonies with crystal violet and calculate surviving fraction relative to unirradiated controls. Compare with external beam radiotherapy (EBRT) dose-response curves .

Basic: How to validate the specificity of this compound for LAT1 over other transporters?

Methodological Answer:

Use transporter-deficient cell lines (e.g., LAT1-knockout HEK293) and compare uptake to wild-type cells. Confirm with inhibitors like BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid), a LAT1-specific blocker .

Q. Advanced: Can CRISPR-Cas9 screens identify novel regulators of tracer uptake?

Methodological Answer: Perform genome-wide CRISPR knockout screens in high-uptake vs. low-uptake tumor cells. Enrich for gRNAs targeting amino acid transporters or endocytic machinery. Validate hits via siRNA silencing and uptake assays .

Basic: What are the challenges in co-administering this compound with chemotherapeutic agents?

Methodological Answer:

Assess drug interactions via isobologram analysis. Pre-treat cells with cisplatin or temozolomide for 24 hours before tracer administration. Monitor changes in uptake kinetics and synergism/antagonism using Chou-Talalay models .

Q. Advanced: How does I-125-induced DNA damage potentiate immunotherapy in combination studies?

Methodological Answer: Evaluate immunogenic cell death markers (e.g., calreticulin exposure, ATP release) post-irradiation. Co-culture irradiated tumor cells with dendritic cells and measure T-cell activation (IFN-γ ELISpot). Correlate with in vivo tumor regression in checkpoint inhibitor-treated models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.